11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
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Description
11-(3-Chloro-2-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
The exact mass of the compound 11-(3-Chloro-2-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
Research has focused on the synthesis of macrocyclic and polycyclic compounds with similar structural complexities, such as tricyclic and tetracyclic systems, which are foundational in the development of organic synthesis methodologies. For example, Quimpère et al. (1992) describe the synthesis and transannular Diels-Alder reaction of a 13-membered macrocyclic triene, which is a synthetic approach towards the tricyclic part A.B.C.[6.6.5] of the Veratrum alkaloids, highlighting advanced synthetic routes for complex molecular architectures (Quimpère, Ruest, & Deslongchamps, 1992).
Molecular Structure Studies
The determination of molecular structures through techniques like X-ray crystallography provides insight into the geometric and electronic properties of complex molecules. Soldatenkov et al. (1996) reported on the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene, isolated from a reaction mixture, and established its structure via X-ray crystallography, contributing to the understanding of medium-ring carbocycles and their derivatives (Soldatenkov et al., 1996).
Physicochemical Studies
Investigations into the physicochemical properties of compounds with similar structural features have been conducted to understand their behavior and potential applications. For instance, Percec et al. (2001) synthesized functional aromatic multisulfonyl chlorides and their masked precursors, exploring their utility as building blocks for dendritic and complex organic molecules. This research demonstrates the versatility of sulfone and sulfonyl chloride groups in organic synthesis and materials science (Percec et al., 2001).
Applications in Nonlinear Optics
The synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics by Chou et al. (1996) illustrates the application of complex organic molecules in the field of materials science, particularly in the development of nonlinear optical materials with high thermal stability and good transparency (Chou et al., 1996).
Coordination Chemistry
The study by Alcock et al. (1985) on the coordination of copper(II) by only three nitrogen atoms of a tetra-azamacrocyclic ligand functionalized with two pendant acetate-arms, where the copper(II) shows a distorted trigonal bipyramidal geometry, highlights the significance of molecular design in coordination chemistry and the development of metal complexes with specific geometric configurations (Alcock, Moore, & Omar, 1985).
Properties
IUPAC Name |
11-(3-chloro-2-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-11-8-17-19-9-13-10-21(7-6-15(13)22(17)20-11)25(23,24)16-5-3-4-14(18)12(16)2/h3-5,8-9H,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXPFCBPAQBXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(C(=CC=C4)Cl)C)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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